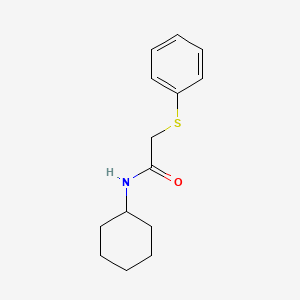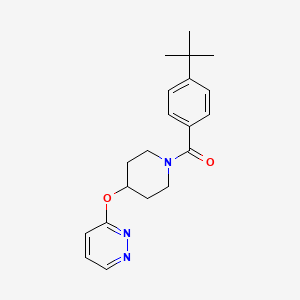
2-Phenylpropane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Phenylpropane-1,3-diamine dihydrochloride is C9H16Cl2N2 . The molecular weight is 223.14 .Physical And Chemical Properties Analysis
2-Phenylpropane-1,3-diamine dihydrochloride is a white to pale yellow crystalline powder. It is soluble in water, alcohol, and ether. The melting point is reported to be between 249-251°C .Wissenschaftliche Forschungsanwendungen
Metal-directed Synthesis and DNA Cleavage
A study demonstrates the use of 2-Phenylpropane-1,3-diamine derivatives in the metal-directed synthesis of chiral acyclic pentaamine and pendant-arm macrocyclic hexaamine derived from amino acids. These compounds, through their complexation with copper, have shown the ability to promote the hydrolytic cleavage of plasmid DNA, suggesting potential applications in biochemistry and molecular biology (Robertson et al., 2004).
Asymmetric Synthesis
Another application involves the asymmetric synthesis of chiral 1,2-diamine ligands from 2-Phenylpropane-1,3-diamine derivatives, used as chiral auxiliaries for catalyzing reactions. For example, the synthesis of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine demonstrates its utility in achieving high enantioselectivities in the Cu(II)-catalyzed asymmetric Henry reaction, which is significant for the development of enantioselective synthetic strategies (Cho et al., 2019).
Imidazoline Synthesis
Research on phenylalanine-derived imidazolines bearing heteroaromatic pendants showcases the conversion of 2-Phenylpropane-1,3-diamine derivatives into NH-imidazolines. These compounds, after being used as catalysts in the Cu(II)-catalyzed Henry reaction, have found applications in asymmetric synthesis, providing a method for the preparation of optically pure NH-imidazolines and their use in catalytic processes (Tydlitát et al., 2015).
Calcimimetic Activity
N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines have been identified for their calcimimetic properties. These compounds interact with the calcium sensing receptor (CaSR), suggesting potential therapeutic applications in treating disorders related to calcium homeostasis (Dauban et al., 2000).
Organic Synthesis and Drug Development
The synthesis and rearrangement of 3-Amino-2-Benzyl[1,2,4]Triazolo[4,3-a]Pyrimidinium Salts indicate the versatility of 2-Phenylpropane-1,3-diamine derivatives in organic synthesis. These compounds can be used to develop novel heterocyclic structures with potential applications in drug discovery and development (Astakhov & Chernyshev, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-6-9(7-11)8-4-2-1-3-5-8;;/h1-5,9H,6-7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYMESFXWYIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78533-94-5 |
Source


|
| Record name | 2-phenylpropane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)
![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)

![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)



![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
